molecular formula C4H4N2O2 B1303607 4,6(1H,5H)-Pyrimidinedione CAS No. 25286-58-2

4,6(1H,5H)-Pyrimidinedione

Cat. No. B1303607
CAS RN: 25286-58-2
M. Wt: 112.09 g/mol
InChI Key: HFAYWAUCHUMJMH-UHFFFAOYSA-N
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Description

4,6(1H,5H)-Pyrimidinedione is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of nitrogen and carbon atoms. The specific structure of 4,6(1H,5H)-Pyrimidinedione includes additional functional groups that contribute to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest due to their biological significance and potential pharmaceutical applications. For instance, the facile synthesis of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides is achieved through oxidative intramolecular cyclization of 6-amino-5-nitro-1H-pyrimidine-2,4-diones using iodosylbenzene diacetate as an oxidant in the presence of lithium hydride . Another study reports the one-pot synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, which undergoes reactions with heterocumulenes to yield the desired products after elimination of dimethylamine . Additionally, 6-imino-5-tetrahydro-1H-2-pyrrolylidenhexahydro-2,4-pyrimidinediones are synthesized as intermediates for the production of C-azanucleosides, demonstrating the versatility of pyrimidine synthesis .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using various spectroscopic techniques. For example, the solid-state molecular structure of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione was studied using X-ray crystallography, and the relative stabilities of its isomers were calculated using density functional theory (DFT) . The study of 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines also provides insights into the diverse range of hydrogen-bonding patterns that lead to various supramolecular assemblies .

Chemical Reactions Analysis

Pyrimidine derivatives participate in a variety of chemical reactions. The generation of nitric oxide (NO) from 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides occurs in the presence of thiols under physiological conditions, which is of interest due to the biological roles of NO . The dehydrogenation reaction of 5,6-dihydro-2,4(1H,3H)-pyrimidinediones to produce 2,4(1H,3H)-pyrimidinediones in aqueous solution is another example of a chemical transformation involving pyrimidine derivatives . Moreover, the cycloaddition reaction of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones with olefinic dienophiles results in the formation of quinazoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The spectral characterization of these compounds, including NMR, FT-IR, and X-ray structural analysis, provides valuable information about their physical properties . The kinetic studies on the dehydrogenation reaction of dihydropyrimidinediones offer insights into the reactivity and stability of these compounds under different conditions . The use of ionic liquids for the synthesis of pyrimido[4,5-b]quinoline and indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives highlights the influence of reaction media on the chemical properties and yields of pyrimidine derivatives .

Scientific Research Applications

Organic Synthesis

  • Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
  • Methods of application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
  • Results or outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .

Medicinal Chemistry

  • Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
  • Methods of application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
  • Results or outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .

Material Science

  • Summary of the application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of 1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione .
  • Methods of application : The synthesis involves the Knoevenagel condensation of 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in ethanol using piperidine as a base .
  • Results or outcomes : 1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was prepared as deep yellow crystals in 85% yield .

Synthesis of Push-Pull Butadienes

  • Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
  • Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
  • Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .

Synthesis of Bis Donor-Acceptor Chromophore

  • Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel bis donor-acceptor chromophore .
  • Methods of Application : The synthesis involves the condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine .
  • Results or Outcomes : The novel compound, 5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized .

Synthesis of Donor-Acceptor-Donor Compound

  • Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
  • Methods of Application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
  • Results or Outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .

Synthesis of Push-Pull Butadienes

  • Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of push-pull butadienes . These molecules, in which electron donor and electron acceptor groups are connected through a π-conjugated system, are of considerable research interest in material science due to their unique properties .
  • Methods of Application : The synthesis involves the InCl3-catalyzed coupling of 1,3-diethyl-2-thiobarbituric acid with 1,1-bis (4-methoxyphenyl)prop-2-yn-1-ol and 1,1-bis (4-(dimethylamino)phenyl)prop-2-yn-1-ol . The reactions proceed in water under microwave irradiation .
  • Results or Outcomes : The novel butadiene 5-(3,3-bi([1,1’-biphenyl]-4-yl)allylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized in 79% yield .

Synthesis of Bis Donor-Acceptor Chromophore

  • Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel bis donor-acceptor chromophore .
  • Methods of Application : The synthesis involves the condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde in anhydrous ethanol in the presence of pyridine .
  • Results or Outcomes : The novel compound, 5,5’-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), was synthesized .

Synthesis of Donor-Acceptor-Donor Compound

  • Summary of the Application : 4,6(1H,5H)-Pyrimidinedione is used in the synthesis of a novel donor-acceptor-donor (D-A-D) compound .
  • Methods of Application : The synthesis involves the creation of the corresponding enals by Meyer-Schuster rearrangement of the alkynols and their subsequent Knoevenagel condensation with the 2-thiobarbituric acid derivative .
  • Results or Outcomes : The novel D-A-D compound 5-((5-chloro-1H-indol-2-yl)methylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione was synthesized .

Future Directions

Future research directions could include further exploration of the compound’s anti-biofilm effects , as well as its potential applications in the synthesis of related four-membered to seven-membered heterocycles .

properties

IUPAC Name

1H-pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c7-3-1-4(8)6-2-5-3/h2H,1H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYWAUCHUMJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC=NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377911
Record name 4,6(1H,5H)-PYRIMIDINEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6(1H,5H)-Pyrimidinedione

CAS RN

25286-58-2
Record name 4,6(1H,5H)-PYRIMIDINEDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
SY Lin, YW Tien, YY Ke, YC Chang, HF Chang… - Bioorganic …, 2022 - Elsevier
We identified, via high-throughput screening using a FLIPR® calcium assay, compound 1, which incorporated a dihydroquinolinyl-2-oxoethylsulfanyl-(1H,5H)-pyrimidinedione core and …
Number of citations: 1 www.sciencedirect.com
K Leung - 2012 - europepmc.org
Background [Abstract] Alzheimer's disease (AD) is a form of dementia with gradual memory loss and a progressive decline in mental functions over time (1, 2). It is characterized …
Number of citations: 5 europepmc.org
H TAKECHI, K KUBO, H TAKAHASHI… - X-ray Structure …, 2010 - jstage.jst.go.jp
The structure of dihydro-1, 3, 5, 5-tetramethyl-2-(1-phenylethylidene)-4, 6 (1H, 5H)-pyrimidinedione (1) was determined by X-ray crystallography. The phenyl group made an angle of …
Number of citations: 4 www.jstage.jst.go.jp
H Takechi, K Kubo, H Takahashi… - Journal of Oleo …, 2011 - jstage.jst.go.jp
The photo-irradiation of thiobarbiturates (1) with an N-phenylalkyl group gives bicyclic fused pyrimidine derivatives (2) through a Norrish type II reaction. The crystal structures of dihydro-…
Number of citations: 3 www.jstage.jst.go.jp
H TAKECHI, K KUBO, H TAKAHASHI… - X-Ray Structure …, 2010 - jstage.jst.go.jp
The structure of 1, 3, 5-trimethyl-5-phenyl-2, 4, 6 (1H, 3H, 5H)-pyrimidinetrithione was determined by X-ray crystallography. The phenyl ring exists in an axial position of the 2, 4, 6 (1H, …
Number of citations: 1 www.jstage.jst.go.jp
AA Aly, AFE Mourad, AA Hassan… - … der Pharmazie: An …, 2004 - Wiley Online Library
Novel Reaction Products from Thiobarbituric Acid of Biological Interest Page 1 Arch. Pharm. Pharm. Med. Chem. 2004, 337, 133−139 Novel Reaction Products from Thiobarbituric Acid …
Number of citations: 15 onlinelibrary.wiley.com
H Sheibani, M Zahedifar - Heterocycles, 2009 - researchgate.net
A simple one-pot and efficient method is described for the synthesis of 2-hydroxy-3-phenyl-4H-pyrimido [2, 1-b][1, 3] benzothiazol-4-one and thioxodihydro-4, 6 (1H, 5H)-pyrimidinone …
Number of citations: 10 www.researchgate.net
DL Lin, T Tran, C Adams, JY Alam, SR Herron… - Bioorganic & medicinal …, 2013 - Elsevier
AAC(6′)-Ib is an important aminoglycoside resistance enzyme to target with enzymatic inhibitors. An in silico screening approach was used to identify potential inhibitors from the …
Number of citations: 28 www.sciencedirect.com
S PHIREMATH - Indian Journal of Chemistry, 1988 - researchgate.net
3-Phenyl-1-(substituted-indol-3-yl)-2, 3-dihydro-2-thioxo-4, 6 (1H, 5H)-pyrimidinediones (3a-c) have been prepared from the corresponding 1-phenyl-3-(substituted-indol-3-yl) thioureas …
Number of citations: 2 www.researchgate.net
BB Semenov, II Levina, KA Krasnov - ChemInform, 2005 - Wiley Online Library
Number of citations: 0

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